molecular formula C7H7N3O B1393401 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol CAS No. 1171920-70-9

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

Cat. No.: B1393401
CAS No.: 1171920-70-9
M. Wt: 149.15 g/mol
InChI Key: DBOOZEZYJOGVFG-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Biochemical Analysis

Biochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, imidazopyridine derivatives, including this compound, have shown the ability to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound has been evaluated as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic research.

Cellular Effects

This compound has demonstrated various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridine derivatives, including this compound, have been found to act as GABA A receptor positive allosteric modulators, which can affect neurotransmission in the central nervous system . Additionally, these compounds have shown potential in inhibiting cancer cell proliferation by targeting specific cellular pathways necessary for cancer cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit kinases is attributed to its binding interactions with the enzyme’s active site, preventing substrate phosphorylation . Additionally, its role as an antagonist of angiotensin II and thromboxane A2 receptors involves blocking the receptor’s activity, thereby modulating downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that imidazopyridine derivatives, including this compound, can maintain their activity over extended periods, making them suitable for long-term in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as cytotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion to active metabolites that can exert biological effects. Additionally, imidazopyridine derivatives have been shown to affect metabolic flux and metabolite levels, further highlighting their role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s ability to cross cellular membranes and reach target sites is crucial for its biological activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, imidazopyridine derivatives have been found to localize in the nucleus, where they can influence gene expression and other nuclear processes . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%).

Industrial Production Methods

. These suppliers provide the compound for research purposes, indicating that it is produced on a scale sufficient to meet the demands of the scientific community.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated derivatives, phase transfer catalysts, and various oxidizing and reducing agents . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogenated derivatives can yield regioisomeric compounds .

Comparison with Similar Compounds

3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol can be compared with other similar compounds, such as:

These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its hydroxyl group at the 6-position, which can influence its reactivity and potential biological activity.

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-4-9-6-2-5(11)3-8-7(6)10/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOOZEZYJOGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674120
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-70-9
Record name 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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